4-Bromo-1,10-phenanthroline
Overview
Description
4-Bromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is known for its role as a ligand in coordination chemistry, forming stable complexes with various metal ions. The presence of the bromine atom at the 4-position enhances its reactivity and makes it a valuable intermediate in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with bromine in the presence of a catalyst such as sulfur dichloride (SCl2) and pyridine. This method is preferred due to its simplicity and efficiency .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of deep eutectic solvents as catalysts has been explored to improve the yield and selectivity of the reaction while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,10-phenanthroline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (Cl2, I2) and conditions involving Lewis acids.
Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Electrophilic Substitution: Halogenated derivatives.
Nucleophilic Substitution: Substituted phenanthrolines.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
4-Bromo-1,10-phenanthroline has diverse applications in scientific research:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Material Science: Incorporated into polymers and materials for electronic and photonic applications.
Biological Studies: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Medicinal Chemistry: Explored for its potential in drug development, particularly in designing metal-based drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. In biological systems, it can intercalate with DNA, disrupting its structure and function .
Comparison with Similar Compounds
- 4-Chloro-1,10-phenanthroline
- 2-Bromo-1,10-phenanthroline
- 3,8-Dibromo-1,10-phenanthroline
Comparison: 4-Bromo-1,10-phenanthroline is unique due to the specific positioning of the bromine atom, which influences its reactivity and coordination behavior. Compared to 4-Chloro-1,10-phenanthroline, the bromine derivative is more reactive in nucleophilic substitution reactions. The presence of a single bromine atom at the 4-position also makes it distinct from multi-brominated derivatives like 3,8-Dibromo-1,10-phenanthroline, which have different steric and electronic properties .
Properties
IUPAC Name |
4-bromo-1,10-phenanthroline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITRVHHXXZEEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)Br)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903758 | |
Record name | NoName_4497 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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